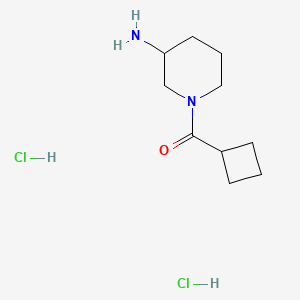

(3-Aminopiperidin-1-yl)-cyclobutylmethanone;dihydrochloride

Description

(3-Aminopiperidin-1-yl)-cyclobutylmethanone dihydrochloride is a synthetic organic compound characterized by a 3-aminopiperidine moiety linked to a cyclobutylmethanone group, stabilized as a dihydrochloride salt. Its molecular formula is C₁₀H₁₈Cl₂N₂O, with a molecular weight of 281.18 g/mol . The dihydrochloride salt form enhances solubility in aqueous media, particularly under acidic conditions, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-cyclobutylmethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.2ClH/c11-9-5-2-6-12(7-9)10(13)8-3-1-4-8;;/h8-9H,1-7,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSFHYMGSPBMJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411289-52-4 | |

| Record name | 1-cyclobutanecarbonylpiperidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopiperidin-1-yl)-cyclobutylmethanone;dihydrochloride typically involves the reaction of cyclobutylmethanone with 3-aminopiperidine under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3-Aminopiperidin-1-yl)-cyclobutylmethanone;dihydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents, altering the compound's reactivity and biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

(3-Aminopiperidin-1-yl)-cyclobutylmethanone;dihydrochloride: has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.

Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Aminopiperidin-1-yl)-cyclobutylmethanone;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the 3-Aminopiperidine Series

Several structurally related dihydrochloride salts share the 3-aminopiperidine core but differ in substituents, impacting their physicochemical and functional properties:

Key Observations :

- Ethanol and acetamide derivatives exhibit higher water solubility, making them preferable for in vitro assays requiring aqueous buffers .

- Methyl-dihydropyrazinone analogues show reduced solubility, limiting their utility in formulation but offering advantages in lipophilic environments .

Comparison with Other Dihydrochloride Salts

Dihydrochloride salts are widely used to improve bioavailability and stability. Examples include:

Capmatinib Dihydrochloride

- Molecular Formula : C₂₃H₁₇Cl₂N₇O

- Properties : Yellow hygroscopic powder with pH-dependent solubility; used as a MET kinase inhibitor in cancer therapy .

- Contrast: Unlike capmatinib, (3-Aminopiperidin-1-yl)-cyclobutylmethanone dihydrochloride lacks a heteroaromatic core, reducing its metabolic stability but simplifying synthetic routes .

Clospipramine Dihydrochloride

- Molecular Formula : C₂₈H₃₅Cl₂N₄O

- Properties : White crystalline powder; sparingly soluble in water but freely soluble in formic acid. Used as an antipsychotic .

- Contrast: The cyclobutylmethanone derivative’s smaller structure may reduce off-target effects compared to clospipramine’s bulky tricyclic system .

Comparison with Hydrochloride Salts

Hydrochloride salts (single HCl molecule) differ significantly from dihydrochlorides (two HCl molecules):

- Solubility : Dihydrochlorides generally exhibit higher aqueous solubility, especially under acidic conditions, due to increased ionic character .

- Stability : Dihydrochlorides may show enhanced thermal stability, as seen in apraclonidine dihydrochloride (mp >250°C) compared to its hydrochloride counterpart .

Pharmaceutical Potential

- The cyclobutylmethanone derivative’s rigid structure is under investigation for targeting G protein-coupled receptors (GPCRs), leveraging its conformational restraint .

- Ethanol and acetamide derivatives are preferred in early-stage solubility and toxicity screens due to their favorable pharmacokinetic profiles .

Biological Activity

(3-Aminopiperidin-1-yl)-cyclobutylmethanone; dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and is linked to a cyclobutylmethanone moiety. Its chemical formula is , indicating the presence of two hydrochloride groups which enhance its solubility in aqueous environments.

The biological activity of (3-Aminopiperidin-1-yl)-cyclobutylmethanone; dihydrochloride can be attributed to its interaction with various biological targets:

- Receptor Binding : The compound has shown affinity for neurotransmitter receptors, suggesting potential roles in modulating synaptic transmission.

- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to glucose metabolism.

Antidiabetic Effects

Research has indicated that compounds structurally related to (3-Aminopiperidin-1-yl)-cyclobutylmethanone; dihydrochloride exhibit significant antidiabetic properties. For instance, a study on similar piperidine derivatives demonstrated their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that regulates incretin hormones involved in insulin secretion. This inhibition leads to improved glycemic control in diabetic models .

Neuroprotective Properties

Studies have suggested that this compound may possess neuroprotective effects. Its ability to modulate neurotransmitter levels could offer therapeutic benefits in neurodegenerative diseases. For example, piperidine derivatives have been shown to enhance cognitive function in animal models by increasing dopamine and serotonin levels .

Case Studies

Several case studies highlight the therapeutic potential of (3-Aminopiperidin-1-yl)-cyclobutylmethanone; dihydrochloride:

- DPP-IV Inhibition :

- Neuroprotection :

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-aminopiperidin-1-yl)-cyclobutylmethanone dihydrochloride, and how can purity be validated?

- Synthesis : While direct synthesis pathways for this compound are not explicitly detailed in the provided evidence, analogous piperidine derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, cyclobutylmethanone scaffolds may involve ketone functionalization followed by amination. A multi-step approach could include:

Cyclobutane carboxylation to form the cyclobutylmethanone core.

Coupling with 3-aminopiperidine via reductive amination or SN2 displacement.

Hydrochloride salt formation using HCl gas or aqueous HCl .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and thin-layer chromatography (TLC) using silica gel plates (e.g., toluene:methanol:acetic acid = 10:2:1) are standard methods. Compare retention factors (Rf) against reference standards and ensure impurity spots do not exceed 0.1% intensity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as piperidine derivatives may exhibit uncharacterized acute toxicity .

- Storage : Store in sealed, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Monitor for deliquescence, as hydrochloride salts are hygroscopic. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

- Key Properties :

| Property | Methodological Consideration | Reference |

|---|---|---|

| Solubility | Test in DMSO, water, and PBS (pH 7.4) using shake-flask method. Adjust pH if precipitation occurs. | |

| Melting Point | Use differential scanning calorimetry (DSC) to determine thermal stability. | |

| LogP (Partition Coefficient) | Measure via reverse-phase HPLC or octanol-water partitioning. |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, pH 7.4). Use multiple solvents (e.g., DMSO, ethanol) and cross-validate with NMR or mass spectrometry to confirm compound integrity.

- Data Harmonization : Apply the ICH Q2(R1) guidelines for analytical method validation. For example, if solubility in water conflicts, use dynamic light scattering (DLS) to detect micelle formation or aggregation .

Q. What in vitro or in vivo models are suitable for studying its biological activity, and how should toxicity be assessed?

- In Vitro Models :

- Enzyme Inhibition : Use fluorescence polarization assays targeting aminopeptidases or kinases, given the compound’s piperidine moiety.

- Cell Viability : Test in HEK293 or HepG2 cells with MTT assays (IC50 determination).

- In Vivo Models : Rodent studies (OECD 423 guidelines) for acute toxicity. Monitor organ histopathology and serum biomarkers (ALT, creatinine) after oral or intravenous administration .

Q. How can the compound’s stability under physiological conditions be quantified, and what degradation products might form?

- Stability Protocols :

Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C.

Analyze degradation via LC-MS/MS at 0, 6, 12, and 24 hours.

- Degradation Pathways : Hydrolysis of the cyclobutylmethanone group may yield cyclobutanol derivatives. Piperidine ring oxidation could form N-oxide byproducts .

Q. What analytical techniques are recommended for characterizing its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified receptors (e.g., GPCRs).

- X-ray Crystallography : Co-crystallize with target proteins to resolve binding modes.

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses, validated by mutagenesis studies .

Methodological Best Practices

- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and include positive/negative controls.

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing and ensure institutional animal care committee (IACUC) approval for in vivo work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.